molecular formula C20H26N4O4 B2749055 N-(3,4-dimethoxybenzyl)-4-((2-methylpyrimidin-4-yl)oxy)piperidine-1-carboxamide CAS No. 2097920-77-7

N-(3,4-dimethoxybenzyl)-4-((2-methylpyrimidin-4-yl)oxy)piperidine-1-carboxamide

Cat. No.: B2749055
CAS No.: 2097920-77-7
M. Wt: 386.452
InChI Key: ZEWTZDJVFNATRW-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxybenzyl)-4-((2-methylpyrimidin-4-yl)oxy)piperidine-1-carboxamide is a synthetic organic compound that belongs to the class of piperidine carboxamides. Compounds in this class are often studied for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethoxybenzyl)-4-((2-methylpyrimidin-4-yl)oxy)piperidine-1-carboxamide typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Attachment of the Benzyl Group: The 3,4-dimethoxybenzyl group can be introduced via a nucleophilic substitution reaction.

    Introduction of the Pyrimidinyl Group: The 2-methylpyrimidin-4-yl group can be attached through an etherification reaction.

    Formation of the Carboxamide: The final step involves the formation of the carboxamide group through an amidation reaction.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups.

    Reduction: Reduction reactions could target the carboxamide group or the pyrimidinyl ring.

    Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the benzyl or pyrimidinyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like alkyl halides or sulfonates for nucleophilic substitution, and electrophiles like acyl chlorides for electrophilic substitution.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine.

Scientific Research Applications

N-(3,4-dimethoxybenzyl)-4-((2-methylpyrimidin-4-yl)oxy)piperidine-1-carboxamide could have various applications in scientific research:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological pathways.

    Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, compounds like this might interact with enzymes or receptors, modulating their activity. The molecular targets could include proteins involved in signal transduction pathways, metabolic enzymes, or ion channels.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,4-dimethoxybenzyl)-4-((2-methylpyridin-4-yl)oxy)piperidine-1-carboxamide
  • N-(3,4-dimethoxybenzyl)-4-((2-methylthiazol-4-yl)oxy)piperidine-1-carboxamide

Uniqueness

N-(3,4-dimethoxybenzyl)-4-((2-methylpyrimidin-4-yl)oxy)piperidine-1-carboxamide may have unique properties due to the specific arrangement of its functional groups, which could confer distinct biological activities or chemical reactivity compared to similar compounds.

Properties

IUPAC Name

N-[(3,4-dimethoxyphenyl)methyl]-4-(2-methylpyrimidin-4-yl)oxypiperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O4/c1-14-21-9-6-19(23-14)28-16-7-10-24(11-8-16)20(25)22-13-15-4-5-17(26-2)18(12-15)27-3/h4-6,9,12,16H,7-8,10-11,13H2,1-3H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEWTZDJVFNATRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=N1)OC2CCN(CC2)C(=O)NCC3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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